

Application Notes & Protocols: 1-(2-Methoxypyridin-4-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Methoxypyridin-4-yl)ethanone

Cat. No.: B1390126

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Abstract

This document provides a comprehensive technical guide on the applications of **1-(2-methoxypyridin-4-yl)ethanone**, a pivotal heterocyclic ketone intermediate in modern medicinal chemistry. We will explore its role as a versatile scaffold, particularly in the synthesis of targeted therapies like Janus kinase (JAK) inhibitors. This guide offers detailed synthetic protocols, mechanistic insights, and workflow visualizations to empower researchers, scientists, and drug development professionals in leveraging this valuable building block for novel therapeutic discovery.

Introduction: The Strategic Value of the 2-Methoxypyridine Scaffold

In the landscape of drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The 2-methoxypyridine motif is one such scaffold, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. The compound **1-(2-methoxypyridin-4-yl)ethanone** (CAS No. 764708-20-5) serves as a critical entry point for introducing this scaffold into more complex molecules. [1] Its acetyl group at the 4-position provides a reactive handle for a wide array of chemical transformations, making it a cornerstone intermediate for building libraries of potential drug candidates, especially in the domain of kinase inhibitors.

Table 1: Physicochemical Properties of **1-(2-Methoxypyridin-4-yl)ethanone**

Property	Value	Source
CAS Number	764708-20-5	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
IUPAC Name	1-(2-methoxypyridin-4-yl)ethan-1-one	
LogP	0.75	[2]
Purity	Typically ≥98%	[1]

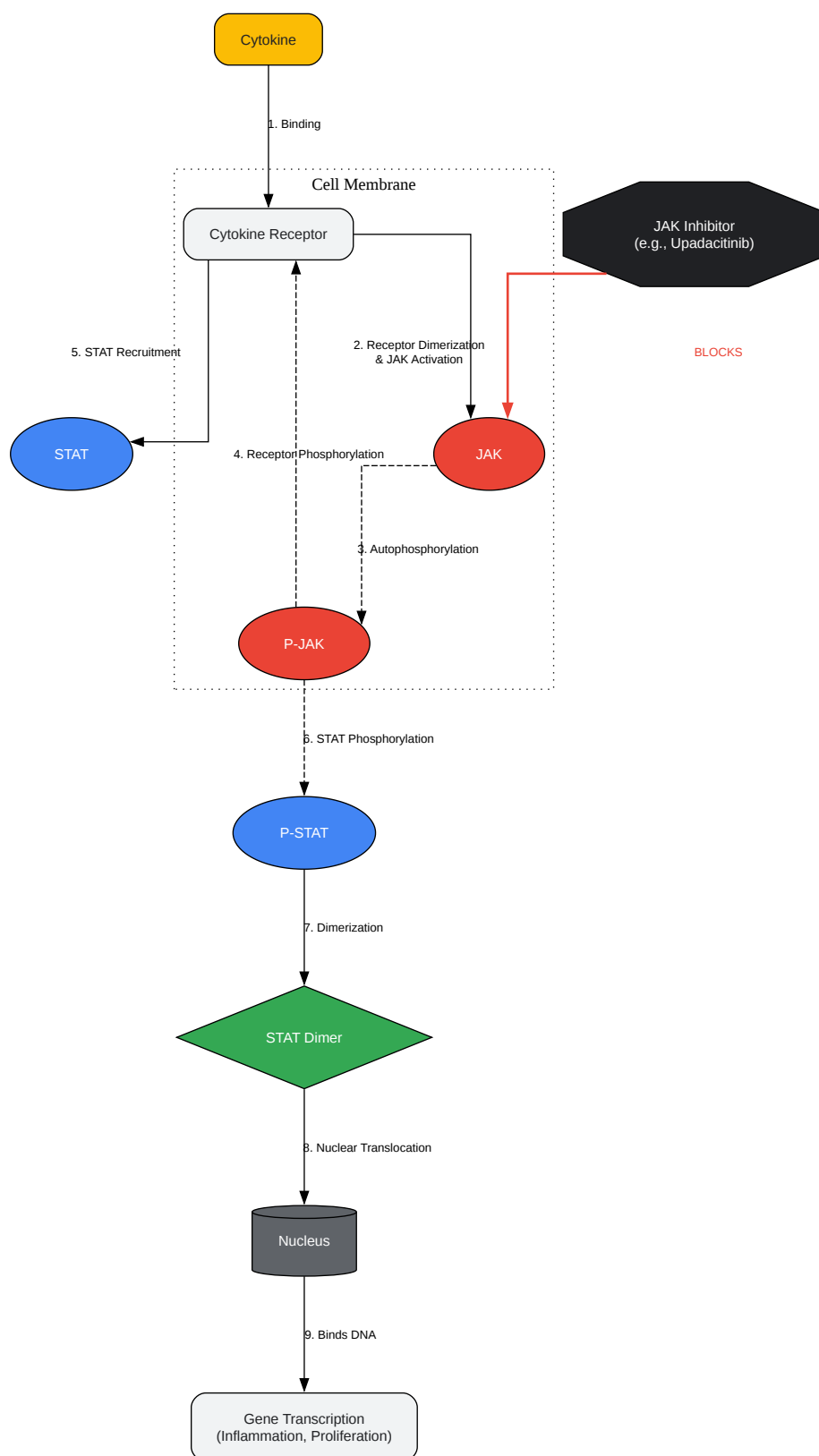
Core Application: A Key Intermediate for Janus Kinase (JAK) Inhibitors

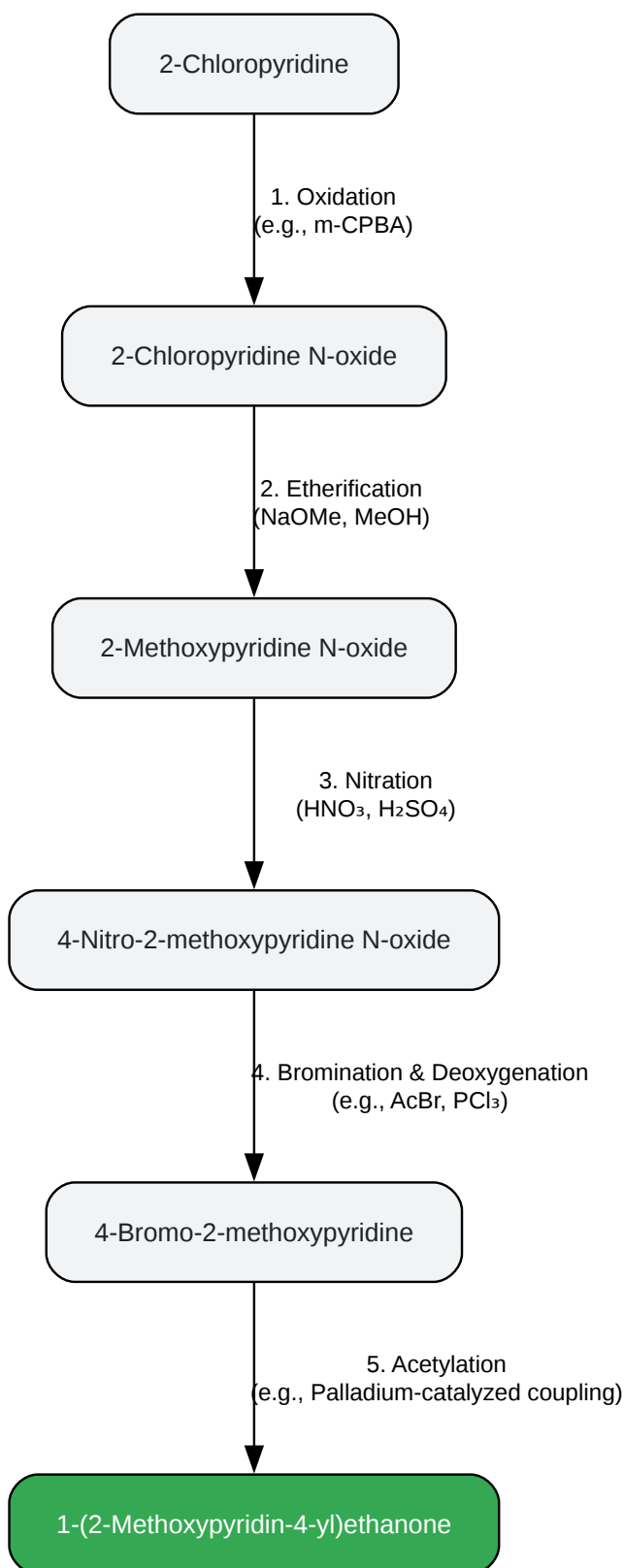
A prominent application of **1-(2-methoxypyridin-4-yl)ethanone** is in the synthesis of selective Janus kinase (JAK) inhibitors. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, and their dysregulation is implicated in numerous autoimmune diseases and cancers.[3][4] Consequently, JAK inhibitors have emerged as a significant class of therapeutics.

The 2-methoxypyridine core derived from **1-(2-methoxypyridin-4-yl)ethanone** often serves as a key "hinge-binding" motif. This part of the inhibitor molecule forms critical hydrogen bonds with the backbone of the kinase's ATP-binding site, anchoring the drug and ensuring potent inhibition. The acetyl group of the starting material is the chemical nexus from which the rest of the inhibitor is constructed.

The JAK-STAT Signaling Pathway

To understand the therapeutic rationale, it is crucial to visualize the pathway these inhibitors target. The JAK-STAT pathway is a primary communication route for cells to respond to external cytokine signals.





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- To cite this document: BenchChem. [Application Notes & Protocols: 1-(2-Methoxypyridin-4-yl)ethanone in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1390126#1-2-methoxypyridin-4-yl-ethanone-in-medicinal-chemistry-applications]

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